5-Bromo-7-fluoroquinoline

概要

説明

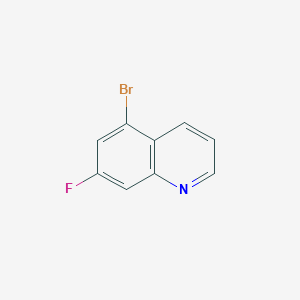

5-Bromo-7-fluoroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 7th position on the quinoline ring.

作用機序

Target of Action

The primary targets of 5-Bromo-7-fluoroquinoline are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinoline derivatives, it is plausible that this compound may have significant molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to keep it in a dark place, sealed in dry, at room temperature . .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .

化学反応の分析

Types of Reactions: 5-Bromo-7-fluoroquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Cross-Coupling Reactions: Palladium or nickel catalysts, along with ligands like triphenylphosphine, in solvents such as toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Substituted quinolines with various functional groups.

Cross-Coupling Reactions: Biaryl or alkyne-substituted quinolines.

Oxidation and Reduction: Quinoline N-oxides or reduced quinoline derivatives.

科学的研究の応用

Chemistry: 5-Bromo-7-fluoroquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of both bromine and fluorine atoms can enhance the biological activity and metabolic stability of these compounds .

Industry: The compound is also used in the development of materials with specific electronic and optical properties. For example, it can be incorporated into organic light-emitting diodes (OLEDs) and other electronic devices .

類似化合物との比較

5-Bromoquinoline: Lacks the fluorine atom at the 7th position.

7-Fluoroquinoline: Lacks the bromine atom at the 5th position.

5,7-Difluoroquinoline: Contains two fluorine atoms instead of a bromine and a fluorine atom.

Uniqueness: 5-Bromo-7-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution can result in distinct chemical reactivity and biological activity compared to other quinoline derivatives. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

生物活性

5-Bromo-7-fluoroquinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and antiviral applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves halogenation and subsequent reactions to introduce the bromine and fluorine substituents at the appropriate positions on the quinoline ring. The compound can be synthesized through various methods, including:

- Bromination : Using N-bromosuccinimide (NBS) in chloroform to introduce the bromine atom.

- Fluorination : Employing fluorinating agents to incorporate the fluorine atom at position 7.

These synthetic routes have been optimized to yield high purity and yield of the desired compound.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs)

A study reported MIC values for this compound ranging from 4 to 16 µg/mL against susceptible strains, which is notably lower than standard drugs like ciprofloxacin (MIC values of 0.125–0.5 µg/mL ) . This suggests that while it may not surpass established antibiotics in potency, it still holds promise as a potential therapeutic agent.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 4–16 |

| Ciprofloxacin | 0.125–0.5 |

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. It has demonstrated effectiveness against viruses such as dengue virus serotype 2 (DENV2). The compound's mechanism involves inhibiting viral replication at an early stage, specifically reducing the intracellular production of viral proteins .

Case Study: DENV2 Inhibition

In vitro studies revealed that derivatives similar to this compound exhibited half-maximal inhibitory concentrations (IC50) around 3.03 µM , with selectivity indices indicating favorable therapeutic windows . These findings underscore the compound's potential in antiviral drug development.

Antitumor Activity

Preliminary investigations have also suggested that derivatives of this compound exhibit antitumor activity in various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values as low as 2.357 µM against HepG2 liver carcinoma cells, indicating significant cytotoxicity against cancer cells compared to standard treatments such as Sunitinib .

Summary of Antitumor Efficacy

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| HepG2 | 2.357 | Sunitinib (31.594) |

| A549 | 3.103 | Sunitinib (29.257) |

| MCF-7 | Varies | Sunitinib |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : Similar to other fluoroquinolones, it may inhibit bacterial DNA gyrase, disrupting DNA replication.

- Viral Replication Interference : The compound appears to interfere with early viral replication processes, making it effective against certain viruses.

- Cytotoxic Effects on Cancer Cells : The mechanism by which it induces cytotoxicity in cancer cells may involve apoptosis or cell cycle arrest.

特性

IUPAC Name |

5-bromo-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRTXFHNXXGJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。